2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide
Description
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide features a pyrido[3,2-d]pyrimidine core substituted with a benzodioxole methyl group at position 3 and an N,N-diisopropylacetamide moiety at position 1. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogues suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors influenced by fused pyrimidine systems .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-14(2)27(15(3)4)20(28)12-25-17-6-5-9-24-21(17)22(29)26(23(25)30)11-16-7-8-18-19(10-16)32-13-31-18/h5-10,14-15H,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEXLQLLVAFFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against human cancer cell lines such as hela, a549, and mcf-7. Therefore, it can be inferred that this compound may also target similar cell lines.
Biochemical Pathways
Similar compounds have been shown to affect cell cycle progression and induce apoptosis, suggesting that this compound may also affect similar pathways.
Result of Action
Similar compounds have shown potent growth inhibition properties against human cancer cell lines. Therefore, it can be inferred that this compound may also have similar effects.
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide is a complex organic molecule with potential biological activities. Its unique structure incorporates a benzo[d][1,3]dioxole moiety and a pyrido[3,2-d]pyrimidine core, which are known to exhibit various pharmacological effects. This article explores the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₈ |
| Molecular Weight | 397.41 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key here] |
The biological activity of the compound is primarily attributed to its interaction with various molecular targets. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrido[3,2-d]pyrimidine core may participate in hydrogen bonding with active sites of enzymes or receptors. This dual interaction mechanism enhances the binding affinity and specificity of the compound towards its biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of pyrido[3,2-d]pyrimidines showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Similar structures have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurological disorders .
Case Studies
- Study on Anticancer Activity :
- Enzyme Interaction Study :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Modifications
a) Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine
- Compound 3f (): Replaces the pyrido ring with a thieno[3,2-d]pyrimidine core. The addition of a phosphonic acid group further increases polarity, which may improve solubility but reduce cellular uptake compared to the target compound .
- Key Difference: Thieno-based analogues (e.g., 3f, MW 457.14) exhibit lower molecular weights and higher polarity due to the phosphonic acid group, whereas the pyrido core in the target compound likely enhances π-π stacking interactions in biological targets .
b) Pyrimidine Derivatives with Varied Substituents
- Example 122 (): Features a pyrimidine core with an indazolylamino group and an isopropylacetamide side chain (MW 501). The indazole moiety may confer enhanced hydrogen-bonding capabilities, while the absence of a benzodioxole group reduces lipophilicity compared to the target compound .
Substituent Analysis
a) Benzodioxole Methyl Group
- Target Compound : The benzodioxole methyl group at position 3 is shared with D-19 (), a pyrrole-3-carboxamide derivative. This substituent is associated with improved metabolic stability due to the electron-rich dioxole ring, which may resist oxidative degradation .
- F521-0221 (): Retains the pyrido[3,2-d]pyrimidine core but replaces the diisopropylacetamide with a 4-fluorobenzyl group (MW 462.44). The fluorine atom may enhance binding affinity through electronegative effects, though the benzyl group could increase steric hindrance compared to the target’s diisopropyl moiety .
b) Acetamide Side Chains
Data Table: Key Comparative Metrics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
